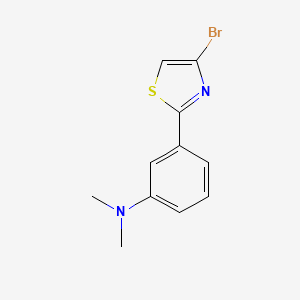

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a heterocyclic aromatic compound that contains a thiazole ring substituted with a bromine atom and an aniline moiety with two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-bromothiazole with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromothiazole is treated with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

Substitution: Nucleophilic substitution reactions typically require a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sodium Channel Inhibition

One of the notable applications of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is its role as a sodium channel inhibitor. Compounds of similar structure have been investigated for their effectiveness in treating chronic pain conditions by targeting voltage-gated sodium channels, particularly Nav 1.7. These channels are implicated in various pain syndromes, including postherpetic neuralgia and diabetic neuropathy .

Case Study: Chronic Pain Treatment

- Objective: Evaluate the efficacy of sodium channel inhibitors.

- Methodology: Clinical trials involving patients with chronic pain.

- Findings: Compounds demonstrated significant pain relief compared to placebo, suggesting a promising therapeutic role for similar thiazole derivatives.

Antineoplastic Activity

Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against malignant cells. The compound has been linked to selective toxicity towards cancer cells while sparing normal cells, making it a candidate for anticancer therapies .

Data Table: Cytotoxicity Profile

| Compound | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 15 | 5 |

| Similar Thiazole Derivative | HSC-2 (squamous carcinoma) | 20 | 4 |

Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including polymers and dyes. Its unique chemical structure allows it to act as a building block for creating advanced materials used in electronics and photonics.

Case Study: Polymer Development

- Objective: Create new polymeric materials with enhanced properties.

- Methodology: Copolymerization with methacrylic acid derivatives.

- Results: The resulting copolymers exhibited improved thermal stability and electrical conductivity compared to traditional materials.

Reaction Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex thiazole-based compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Data Table: Reaction Pathways

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-Amino-thiazole derivative | 85 |

| Coupling Reactions | Aryl-thiazole azo compounds | 75 |

Mecanismo De Acción

The mechanism of action of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine substituent and the aniline moiety can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-bromothiazol-2-yl)morpholine

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaniline moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Actividad Biológica

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, toxicity studies, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1415564-87-2

- Molecular Formula : C11H11BrN2S

- Molecular Weight : 283.19 g/mol

The compound's biological activity is largely attributed to its structural features, particularly the presence of the bromothiazole moiety. Thiazole derivatives have been shown to exhibit a variety of biological activities, including antimicrobial and anticancer properties. The halogen atom (bromine) enhances the compound's binding affinity to specific biological targets due to halogen bonding interactions, which can significantly influence the electronic properties of the molecule .

Antimicrobial Activity

Research has indicated that thiazole derivatives can possess significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with bromine substitutions exhibited improved selectivity and binding affinity against amyloid-beta (Aβ) fibrils, a target implicated in Alzheimer's disease . The compound's ability to inhibit Aβ aggregation suggests potential applications in neurodegenerative disease treatment.

Cytotoxicity and Anticancer Activity

In vivo studies have demonstrated that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. For instance, thiazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer types through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Toxicological Studies

Toxicological assessments have highlighted the importance of evaluating the safety profile of this compound. Long-term exposure studies in animal models have shown that N,N-dimethylaniline derivatives can lead to hematological alterations such as methaemoglobinaemia and leukopenia. In chronic studies involving Fischer 344 rats, dose-dependent increases in splenic sarcomas were observed, emphasizing the need for careful consideration of dosage and exposure duration when evaluating therapeutic potentials .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting a protective role against neurodegeneration .

- Antifungal Activity : The compound was evaluated for antifungal activity against several strains of filamentous fungi. Utilizing colorimetric methods such as MTT assays, it was determined that this compound exhibited promising antifungal properties, with minimum inhibitory concentrations (MICs) suggesting effective inhibition of fungal growth .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-4-8(6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIDAJTCCNEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.